![molecular formula C25H22N2O3S B334704 methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate](/img/structure/B334704.png)
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a quinoline moiety, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
科学研究应用
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It can be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
- 2-ethyl-2-[[[[(3-isocyanato-4-methylphenyl)amino]carbonyl}oxy)methyl]propylene (3-isocyanato-4-methylphenyl)carbamate
- Hydrazine-coupled pyrazole derivatives
Uniqueness
methyl 4,5-dimethyl-2-[2-(3-methylphenyl)quinoline-4-amido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
属性
分子式 |
C25H22N2O3S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
methyl 4,5-dimethyl-2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-14-8-7-9-17(12-14)21-13-19(18-10-5-6-11-20(18)26-21)23(28)27-24-22(25(29)30-4)15(2)16(3)31-24/h5-13H,1-4H3,(H,27,28) |
InChI 键 |
PPEKXIDXCGVOQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B334622.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-1-naphthamide](/img/structure/B334625.png)
![N~2~,N~2~-diethyl-3-methyl-5-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B334628.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334629.png)
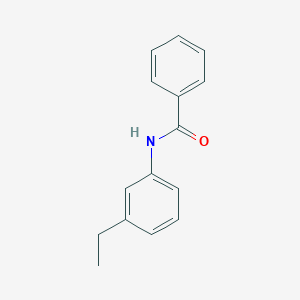
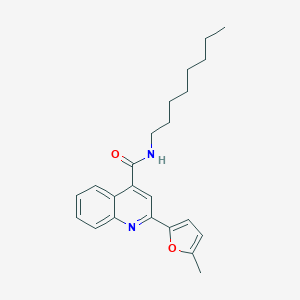
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B334633.png)
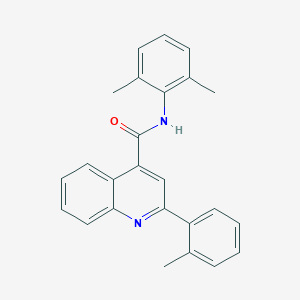

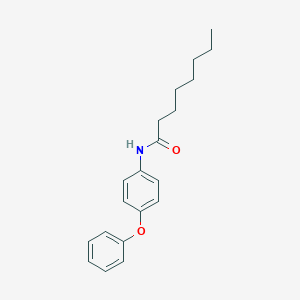
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B334637.png)
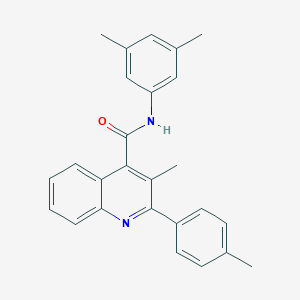

![Methyl 4-({[2-(4-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B334642.png)
